molecular formula C16H11Cl3F2O B14270886 1,4-Difluoro-2-{[3-(3,3,3-trichloroprop-1-en-2-yl)phenoxy]methyl}benzene CAS No. 138596-72-2

1,4-Difluoro-2-{[3-(3,3,3-trichloroprop-1-en-2-yl)phenoxy]methyl}benzene

Cat. No.: B14270886
CAS No.: 138596-72-2
M. Wt: 363.6 g/mol
InChI Key: ZWKBKNHWIOHMJU-UHFFFAOYSA-N
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Description

1,4-Difluoro-2-{[3-(3,3,3-trichloroprop-1-en-2-yl)phenoxy]methyl}benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of two fluorine atoms and a trichloropropenyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Difluoro-2-{[3-(3,3,3-trichloroprop-1-en-2-yl)phenoxy]methyl}benzene typically involves multiple steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,4-difluorobenzene and 3-(3,3,3-trichloroprop-1-en-2-yl)phenol.

    Formation of Intermediate: The first step involves the reaction of 1,4-difluorobenzene with a suitable reagent to introduce the phenoxy group. This can be achieved through a nucleophilic aromatic substitution reaction.

    Final Product Formation: The intermediate product is then reacted with 3-(3,3,3-trichloroprop-1-en-2-yl)phenol under specific conditions to form the final compound. This step may involve the use of catalysts and specific reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1,4-Difluoro-2-{[3-(3,3,3-trichloroprop-1-en-2-yl)phenoxy]methyl}benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

1,4-Difluoro-2-{[3-(3,3,3-trichloroprop-1-en-2-yl)phenoxy]methyl}benzene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,4-Difluoro-2-{[3-(3,3,3-trichloroprop-1-en-2-yl)phenoxy]methyl}benzene involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,4-Difluorobenzene: A simpler compound with only two fluorine atoms attached to the benzene ring.

    3-(3,3,3-Trichloroprop-1-en-2-yl)phenol: A related compound with a similar trichloropropenyl group.

Uniqueness

1,4-Difluoro-2-{[3-(3,3,3-trichloroprop-1-en-2-yl)phenoxy]methyl}benzene is unique due to the combination of fluorine and trichloropropenyl groups attached to the benzene ring. This unique structure imparts specific chemical and physical properties, making it valuable for various applications.

Properties

CAS No.

138596-72-2

Molecular Formula

C16H11Cl3F2O

Molecular Weight

363.6 g/mol

IUPAC Name

1,4-difluoro-2-[[3-(3,3,3-trichloroprop-1-en-2-yl)phenoxy]methyl]benzene

InChI

InChI=1S/C16H11Cl3F2O/c1-10(16(17,18)19)11-3-2-4-14(8-11)22-9-12-7-13(20)5-6-15(12)21/h2-8H,1,9H2

InChI Key

ZWKBKNHWIOHMJU-UHFFFAOYSA-N

Canonical SMILES

C=C(C1=CC(=CC=C1)OCC2=C(C=CC(=C2)F)F)C(Cl)(Cl)Cl

Origin of Product

United States

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